molecular formula C7H10N2O2S B12907163 4-(Ethylsulfanyl)-5-hydroxy-2-methylpyridazin-3(2H)-one CAS No. 36096-33-0

4-(Ethylsulfanyl)-5-hydroxy-2-methylpyridazin-3(2H)-one

Cat. No.: B12907163
CAS No.: 36096-33-0
M. Wt: 186.23 g/mol
InChI Key: WDZHULRHSWCWKO-UHFFFAOYSA-N
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Description

4-(Ethylthio)-5-hydroxy-2-methylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of an ethylthio group at the 4-position, a hydroxyl group at the 5-position, and a methyl group at the 2-position on the pyridazinone ring. Pyridazinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylthio)-5-hydroxy-2-methylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethylthio-2-methyl-3-oxobutanoic acid with hydrazine hydrate, followed by cyclization to form the pyridazinone ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of 4-(Ethylthio)-5-hydroxy-2-methylpyridazin-3(2H)-one may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylthio)-5-hydroxy-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The pyridazinone ring can be reduced to form the corresponding dihydropyridazine derivative.

    Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the ethylthio group.

Major Products Formed

    Oxidation: Formation of 4-(Ethylthio)-2-methyl-5-oxopyridazin-3(2H)-one.

    Reduction: Formation of 4-(Ethylthio)-5-hydroxy-2-methyl-1,2-dihydropyridazin-3(2H)-one.

    Substitution: Formation of various substituted pyridazinone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Ethylthio)-5-hydroxy-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors involved in various biological pathways. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects such as reduced inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylthio)-5-hydroxy-2-methylpyridazin-3(2H)-one
  • 4-(Ethylthio)-2-methylpyridazin-3(2H)-one
  • 5-Hydroxy-2-methylpyridazin-3(2H)-one

Uniqueness

4-(Ethylthio)-5-hydroxy-2-methylpyridazin-3(2H)-one is unique due to the presence of both the ethylthio and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

36096-33-0

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

4-ethylsulfanyl-5-hydroxy-2-methylpyridazin-3-one

InChI

InChI=1S/C7H10N2O2S/c1-3-12-6-5(10)4-8-9(2)7(6)11/h4,10H,3H2,1-2H3

InChI Key

WDZHULRHSWCWKO-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=NN(C1=O)C)O

Origin of Product

United States

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